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Camphorsulfonic acid

Cat. No.: B3029297
CAS No.: 61380-66-3
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Description

Significance of Camphorsulfonic Acid in Modern Synthetic Chemistry

The utility of this compound in modern synthetic chemistry is multifaceted, spanning its roles as a chiral resolving agent, an organocatalyst, a chiral auxiliary, and a Brønsted acid catalyst.

Chiral Resolving Agent: One of the most prominent applications of this compound lies in its capacity to resolve racemic mixtures into their individual enantiomers wikipedia.orgcymitquimica.comontosight.aichemicalbook.comsulfonic-acid.comontosight.ai. By forming diastereomeric salts with chiral amines, alcohols, and other basic compounds, CSA facilitates the separation of enantiomers through fractional crystallization wikipedia.orgthieme-connect.comontosight.aichemicalbook.comsulfonic-acid.comontosight.airesearchgate.netchemicalbook.com. This capability is indispensable in the pharmaceutical industry, where the stereochemistry of a drug molecule critically influences its efficacy and safety ontosight.aiontosight.ai. For instance, it has been employed in the resolution of key intermediates like 2-piperidineethanol (B17955) thieme-connect.comchemicalbook.com.

Organocatalyst: this compound is recognized as an efficient, inexpensive, stable, and reusable organocatalyst ontosight.airesearchgate.netresearchgate.netchemimpex.commarketresearchintellect.comlupinepublishers.com. Its acidic nature allows it to catalyze a wide array of organic transformations, including multi-component reactions, heterocycle synthesis, and various named reactions researchgate.netmarketresearchintellect.comlupinepublishers.com. Notably, it acts as a Brønsted acid catalyst in reactions such as Friedel-Crafts alkylations, Michael-type additions, and the Henry reaction chemicalbook.comresearchgate.netrsc.org. Its acidity, with a pKa around 1.2, is often optimal for specific transformations, demonstrating that sometimes stronger acids can lead to reduced yields rsc.org.

Chiral Auxiliary and in Asymmetric Synthesis: Beyond acting as a resolving agent, this compound and its derivatives serve as chiral auxiliaries or starting materials in asymmetric synthesis thieme-connect.comresearchgate.netacs.org. These chiral frameworks are instrumental in directing the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products cymitquimica.comontosight.aichemimpex.com. Derivatives like 10-camphorsulfonyl chloride are also utilized as synthetic precursors thieme-connect.com.

Polymer Chemistry and Materials Science: In recent years, CSA has found applications in polymer chemistry, notably as a dopant to induce chirality in polyaniline chemicalbook.comsigmaaldrich.comthieme-connect.com. It also functions as a catalyst in polymerization processes, contributing to the creation of specialized polymers with tailored properties chemimpex.commarketresearchintellect.com. Research is also exploring its role in advanced materials for nanotechnology, biotechnology, and renewable energy applications marketresearchintellect.com.

Evolution of Research Perspectives on this compound

The scientific journey of this compound began with its initial synthesis by Reychler in 1898, typically prepared by the sulfonation of camphor (B46023) using sulfuric acid and acetic anhydride (B1165640) thieme-connect.comresearchgate.net. Early research primarily focused on its utility as a resolving agent for basic compounds, establishing its importance in obtaining optically pure substances orgsyn.org.

Over time, research perspectives have evolved significantly. The growing emphasis on green chemistry and the demand for metal-free catalytic systems have propelled CSA into the spotlight as a preferred organocatalyst researchgate.net. Its accessibility, low cost, and environmental benignity make it an attractive alternative to metal-based catalysts, particularly for the synthesis of pharmaceuticals and fine chemicals researchgate.netmarketresearchintellect.comlupinepublishers.com.

Advancements in analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray diffraction, have led to a more profound understanding of CSA's structure, properties, and chiral behavior researchgate.net. Current research continues to explore novel applications, including its use in complex natural product synthesis, the development of new catalytic systems, and its integration into advanced materials, underscoring its enduring relevance and potential in chemical innovation researchgate.netmarketresearchintellect.com.

Data Tables

To further illustrate the properties and applications of this compound, the following tables summarize key data:

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource Citation
Chemical FormulaC₁₀H₁₆O₄S wikipedia.orgsigmaaldrich.comchemicalbook.comkeyingchemical.comnih.gov
Molar Mass232.30 g/mol sigmaaldrich.comkeyingchemical.comnih.gov
Melting Point195-200 °C (decomposes) wikipedia.orgbiosynth.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comkeyingchemical.comscbt.com
Acidity (pKa)~1.2 wikipedia.orgrsc.org
SolubilitySoluble in water, ethanol (B145695); slightly soluble in acetic acid, ethyl acetate (B1210297); insoluble in ether wikipedia.orgthieme-connect.comchemicalbook.comscbt.com
AppearanceWhite crystalline solid/powder wikipedia.orgthieme-connect.comcymitquimica.com
ChiralityExists as (R) and (S) enantiomers cymitquimica.combiosynth.comchemicalbook.comconnectchemicals.comnih.govsulfonic-acid.com
HygroscopicYes thieme-connect.comchemicalbook.comchemicalbook.com
CorrosiveYes sigmaaldrich.comscbt.com

Table 2: Major Applications of this compound in Organic Synthesis

Application TypeSpecific RoleKey Transformations/ExamplesSource Citation
Chiral Resolution Separating enantiomers (amines, cations, alcohols)Diastereomeric salt formation, resolution of 2-piperidineethanol, resolution of amino alcohols wikipedia.orgthieme-connect.comcymitquimica.comontosight.aichemicalbook.comsulfonic-acid.comontosight.airesearchgate.netchemicalbook.com
Organocatalysis Acid catalyst, reaction promoterMulti-component reactions, heterocycle synthesis, Friedel-Crafts alkylation, Michael-type additions, Henry reaction, synthesis of quinolines, sulfonamides, piperidines chemicalbook.comresearchgate.netresearchgate.netmarketresearchintellect.comlupinepublishers.comrsc.org
Chiral Auxiliary/Starting Material Inducing stereochemistry, precursorSynthesis of natural products, chiral auxiliaries, preparation of 10-camphorsulfonyl chloride thieme-connect.comresearchgate.netacs.org
Polymer Chemistry Dopant, catalystInducing chirality in polyaniline, polymerization processes, development of advanced materials chemicalbook.comchemimpex.commarketresearchintellect.comsigmaaldrich.com
Reagent Preparation Precursor for other reagentsPreparation of hypervalent iodine reagents thieme-connect.comresearchgate.netthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4S B3029297 Camphorsulfonic acid CAS No. 61380-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
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InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
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CAS No.

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name 2-oxobornane-10-sulphonic acid
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Synthetic Methodologies for Camphorsulfonic Acid and Its Derivatives

Established Synthetic Pathways for Camphorsulfonic Acid

The most well-established and widely utilized method for the synthesis of this compound is the direct sulfonation of camphor (B46023).

Sulfonation of Camphor: Mechanistic Insights and Optimization

The reaction of camphor with sulfuric acid in the presence of acetic anhydride (B1165640) is the standard procedure for the preparation of this compound. wikipedia.orgguidechem.comorgsyn.orgprepchem.com This method is effective for both natural camphor to produce optically active this compound and for racemic camphor. guidechem.comorgsyn.org

Mechanistic Insights:

While appearing to be a straightforward sulfonation of a typically unreactive methyl group, the underlying mechanism is more intricate. It is believed to proceed through a series of rearrangements:

Retro-Semipinacol Rearrangement: The reaction is initiated by the protonation of the camphor carbonyl group by the strong acid, which facilitates a retro-semipinacol rearrangement. This rearrangement leads to the formation of a tertiary carbocation.

Alkene Formation: A deprotonation event adjacent to the carbocation results in the formation of an alkene intermediate.

Sulfonation: The alkene intermediate then undergoes electrophilic addition of sulfur trioxide (present in fuming sulfuric acid or formed from sulfuric acid).

Semipinacol Rearrangement: A final semipinacol rearrangement re-establishes the ketone functionality, yielding the this compound product. wikipedia.org

Optimization:

The optimization of this reaction primarily involves controlling the reaction temperature and the duration of crystallization to maximize the yield and purity of the product.

Key parameters for the synthesis of this compound are summarized in the table below:

ParameterConditions and Observations
Reactants Camphor, concentrated sulfuric acid, acetic anhydride. wikipedia.orgguidechem.comorgsyn.org
Temperature Control The addition of acetic anhydride to sulfuric acid should be conducted at a low temperature (not exceeding 20°C) to prevent the formation of colored impurities. orgsyn.org
Reaction Time The reaction mixture is typically allowed to stand for an extended period (e.g., 24 hours to 7 days) to allow for complete reaction and crystallization. guidechem.comorgsyn.org
Crystallization Period The yield of this compound is directly influenced by the crystallization time. Longer crystallization periods generally lead to higher yields. For instance, a 16-hour period might yield around 34%, which can increase to 44-47% after two weeks. orgsyn.org
Purification The crude product can be purified by washing with a suitable solvent like ether or by recrystallization from glacial acetic acid or ethyl acetate (B1210297). orgsyn.orgprepchem.com

Novel Approaches and Chemical Pathways in this compound Synthesis

While the direct sulfonation of camphor remains the predominant synthetic route, some variations and alternative approaches have been explored. A notable modification involves the use of fuming sulfuric acid (oleum) in combination with sulfuric acid and acetic anhydride. google.com This approach aims to enhance the efficiency of the sulfonation step. The recovery and purification of this compound from reaction mixtures and industrial waste streams have also been a subject of process optimization, employing techniques like liquid-liquid extraction and crystallization. google.compatsnap.comgoogle.com

Preparation of this compound Derivatives for Advanced Applications

This compound is a valuable precursor for the synthesis of a range of chiral auxiliaries, ligands, and other derivatives used in asymmetric synthesis.

Synthesis of Camphor-Derived Chiral Auxiliaries and Ligands (e.g., Bornane-10,2-sultam)

Bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a widely used chiral auxiliary derived from this compound. wikipedia.org Its synthesis involves a multi-step process:

Chlorination: this compound is first converted to camphorsulfonyl chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). guidechem.comorgsyn.org

Ammonolysis/Amidation: The resulting camphorsulfonyl chloride is then treated with ammonia (B1221849) to form the corresponding sulfonamide. guidechem.com

Cyclization and Reduction: The sulfonamide undergoes cyclization to form a camphorsulfonylimine, which is then reduced to yield the final bornane-10,2-sultam. Lithium aluminium hydride (LiAlH₄) is a commonly used reducing agent for this step. wikipedia.org

Synthesis of Alkyl Camphorsulfonates and Related Esters

Alkyl camphorsulfonates are esters of this compound. These compounds can be formed through the esterification of this compound with the corresponding alcohol (e.g., methanol, ethanol (B145695), isopropanol). mdpi.com This reaction is a standard esterification of a sulfonic acid and can be promoted by acidic conditions and removal of water. The potential for the formation of these esters as genotoxic impurities is a concern in pharmaceutical manufacturing when this compound and alcohols are used in the same process. mdpi.com The synthesis can be represented by the general reaction:

C₁₀H₁₅O(SO₃H) + ROH → C₁₀H₁₅O(SO₃R) + H₂O

Where R can be an alkyl group such as methyl, ethyl, or isopropyl.

Stereodivergent Synthesis of Camphor-Derived Diamines

Camphor-derived diamines are valuable as chiral ligands and organocatalysts. A stereodivergent synthesis allows for the preparation of various stereoisomers. These syntheses can utilize (1S)-(+)-10-camphorsulfonic acid as a starting material to produce a range of regio- and stereochemically diverse 1,2-, 1,3-, and 1,4-diamines. nih.govnih.gov The synthesis often involves the conversion of this compound to intermediates that can be further functionalized to introduce amino groups with controlled stereochemistry. nih.gov

Stereochemical Applications of Camphorsulfonic Acid

Chiral Resolution Methodologies Utilizing Camphorsulfonic Acid

One of the most significant applications of this compound is its use as a chiral resolving agent. By forming diastereomeric salts with racemic mixtures of basic compounds, CSA enables the separation of enantiomers through differences in their physical properties, such as solubility and crystallization behavior.

Diastereomeric Salt Formation for Enantiomeric Separation

The principle behind using CSA for chiral resolution lies in its ability to react with a racemic mixture of a chiral base to form two diastereomeric salts. These salts, having different spatial arrangements of their constituent molecules, exhibit distinct physical properties, most notably varying solubilities in specific solvents. This difference in solubility allows for the selective crystallization of one diastereomeric salt, thereby separating it from the other. After separation, the desired enantiomer of the target compound can be liberated from its salt by treatment with a base.

CSA is particularly effective in resolving chiral amines and other basic compounds. The efficiency of the resolution often depends on the choice of the CSA enantiomer ((1S)-(+)-CSA or (1R)-(-)-CSA) and the solvent system employed. For instance, (1S)-(+)-10-camphorsulfonic acid has been utilized to selectively crystallize the desired enantiomer of certain amines, leading to high optical purity google.comchemrxiv.orgepo.orggoogle.com. The interaction between the chiral acid and the target molecule, often involving hydrogen bonding and ionic interactions, dictates the selectivity of the salt formation and subsequent crystallization chemicalbook.com.

Asymmetric Synthesis Catalyzed or Mediated by this compound

This compound in Enantioselective Organocatalysis

Enantioselective Michael Additions (e.g., Friedel-Crafts, Indoles with Enones)

This compound serves as an effective promoter and catalyst in various enantioselective Michael addition reactions, notably those involving indoles and enones, as well as Friedel-Crafts type alkylations. Its ability to activate electrophiles and, in some cases, act as a chiral counterion or additive, facilitates the formation of new carbon-carbon bonds with controlled stereochemistry.

In the Michael addition of indoles to enones, this compound has been demonstrated to be an efficient catalyst. These reactions typically proceed with excellent yields, exclusively forming 3-indole-substituted products. While specific enantioselectivity data for CSA alone in this context are not always detailed, the use of CSA in aqueous ethanol (B145695) mixtures has been highlighted as an effective and environmentally friendly protocol eurekalert.org. Furthermore, D-camphorsulfonic acid has been employed as a water-compatible organocatalyst for the Friedel-Crafts alkylation of indole (B1671886) derivatives with nitroalkenes and enones, achieving good to excellent yields at room temperature researchgate.net. In some instances, CSA has also been utilized as a chiral additive in conjunction with other catalysts to enhance the stereoselectivity of Michael addition reactions, often under solvent-free conditions scite.ai. Camphor (B46023) sulfonyl hydrazine, a derivative, has also shown utility in catalyzing asymmetric aza-Michael additions with moderate to good enantioselectivities (up to 96% ee) researchgate.net.

Table 3.2.2.2: this compound in Enantioselective Michael Additions

Reaction TypeSubstratesCatalyst/AdditiveSolventConditionsYieldEnantioselectivity (ee)Citation
Michael AdditionIndoles, EnonesThis compound (CSA) (catalytic)Ethanol-waterRoom Temp.ExcellentNot specified eurekalert.org
Friedel-Crafts AlkylationIndole derivatives, Nitroalkenes/EnonesD-Camphorsulfonic Acid (D-CSA) (catalytic)WaterRoom Temp.Good-Excellent (71-98%)Not specified researchgate.net
Aza-Michael AdditionHydroxyamines, EnalsCamphor sulfonyl hydrazineNot specifiedNot specifiedModerateUp to 96% researchgate.net
Michael AdditionVarious substratesThis compound (CSA) (as additive)Solvent-freeNot specifiedNot specifiedNot specified scite.ai
Asymmetric Henry (Nitroaldol) Reactions

The asymmetric Henry (nitroaldol) reaction is a crucial C-C bond-forming transformation for synthesizing β-hydroxy nitro compounds, which are valuable precursors in pharmaceutical synthesis. This compound plays a role in this reaction, primarily through its derivatives or as a component in catalytic systems.

Copper complexes derived from chiral iminopyridines, which are synthesized using this compound, have been shown to effectively catalyze the enantioselective Henry reaction between nitromethane (B149229) and various aromatic and aliphatic aldehydes. These catalytic systems typically yield products in high yields with good enantioselectivities researchgate.net. Additionally, D-(or L-) this compound has been utilized as an additive in conjunction with other catalysts for the Henry reaction. When used in dichloromethane (B109758) at room temperature, it has contributed to achieving enantiomeric excesses ranging from 77% to 95% with yields between 58% and 85% mdpi.com.

Table 3.2.2.3: this compound in Asymmetric Henry Reactions

Reaction TypeSubstratesCatalyst/AdditiveSolventConditionsYieldEnantioselectivity (ee)Citation
Henry ReactionNitromethane, AldehydesCu complexes of iminopyridines (from CSA)Not specifiedNot specifiedHighGood researchgate.net
Henry ReactionAldehydes, NitromethaneD-(or L-) this compound (CSA) (additive)DichloromethaneRoom Temp.58–85%77% to 95% mdpi.com
Applications in Enantioselective Epoxidation

Enantioselective epoxidation is a fundamental transformation for the synthesis of chiral epoxides, which are versatile building blocks. This compound and its derivatives have found applications in this field, either as components in catalyst synthesis or as direct additives to promote stereoselectivity.

1,3-Oxathianes derived from this compound have been prepared and evaluated for their efficacy in the catalytic asymmetric epoxidation of carbonyl compounds, including aldehydes. These CSA-derived systems have demonstrated the ability to achieve high yields and high enantioselectivities in these epoxidation processes acs.org. Furthermore, this compound itself is utilized in the synthesis of various chiral ketone catalysts that are employed in Shi-type epoxidations. For instance, CSA is used in the preparation of benzylidene derivatives from sugar skeletons, which then serve as precursors for epoxidation catalysts rsc.org. In other studies, CSA has been employed as an additive in the epoxidation of tertiary allylic alcohols using gem-dihydroperoxides, achieving yields up to 71% and enantioselectivities up to 52% ee doi.org.

Catalytic Roles and Reaction Mechanisms of Camphorsulfonic Acid

Camphorsulfonic Acid as a Brønsted Acid Catalyst

As a Brønsted acid, this compound provides a proton (H+) to lower the activation energy of reactions. medchemexpress.com This catalytic activity is harnessed in a wide array of organic transformations, including condensation, cyclization, rearrangement, and alkylation reactions. medchemexpress.comchemicalbook.com Its utility is enhanced by its commercial availability, stability, and non-toxic nature. researchgate.net

Catalysis in Condensation Reactions

This compound has proven to be an effective catalyst in various condensation reactions. For instance, it facilitates the synthesis of structurally diverse quinoxaline (B1680401) derivatives through the condensation of 1,2-diaminobenzene derivatives with 1,2-dicarbonyl compounds like phenanthrene-9,10-dione and acenaphthylene-1,2-dione. researchgate.net This method is noted for being environmentally friendly, proceeding in aqueous ethanol (B145695) at room temperature. researchgate.net

Similarly, CSA catalyzes the synthesis of 2-aryl/heteroaryl/alkyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives. This involves the reaction of 1,2-diaminoanthraquinone (B157652) with a range of aldehydes. researchgate.net The reaction proceeds efficiently in aqueous ethanol under reflux conditions, accommodating aryl, heteroaryl, and even aliphatic aldehydes to produce excellent yields of the desired products. researchgate.net

Table 1: CSA-Catalyzed Condensation Reactions

Reactants Catalyst Product Key Features
1,2-diaminobenzene derivatives, 1,2-dicarbonyls This compound Quinoxaline derivatives Mild, eco-friendly, room temperature reaction. researchgate.net

Promotion of Cyclization Reactions

CSA is also instrumental in promoting cyclization reactions, particularly for the synthesis of fused heterocyclic systems. A notable application is the one-pot, three-component synthesis of fused quinoline (B57606) and benzoquinoline derivatives from arylamines, aromatic aldehydes, and cyclic ketones. acs.orgacs.org The proposed mechanism suggests that CSA activates the cyclic ketone by facilitating its conversion to the enol form. This enol then acts as a nucleophile, attacking the imine formed from the reaction of the aldehyde and amine, leading to a Michael-type addition. Subsequent intramolecular cyclization and oxidative aromatization yield the final fused quinoline product. acs.org This protocol is valued for its atom economy and mild reaction conditions. acs.org

In a different application, CSA mediates a one-pot tandem Ugi four-component reaction to synthesize functionalized indole (B1671886) derivatives. nih.govacs.org The reaction of the Ugi adduct in an aprotic solvent like PhCl at high temperatures leads to a 5-exo-trig cyclization, forming the indole ring in excellent yields. nih.govacs.org

Catalyzed Rearrangement Reactions

This compound is an effective catalyst for rearrangement reactions, a key example being the Ferrier rearrangement. (S)-Camphorsulfonic acid has been used to catalyze the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides. researchgate.net This reaction allows for the coupling of a wide range of alcohols, thiols, and biologically active natural products with the glucal, affording the desired pseudoglycosides in good to excellent yields with high α-stereoselectivity. researchgate.net

Another significant rearrangement catalyzed by CSA is the conversion of 1,2-dialkynylallyl alcohols into acyclic cis-enediynes. nih.gov This acid-catalyzed rearrangement proceeds in the presence of water, alcohols, or thiols. The reaction is particularly effective for substrates with a C3-aryl group, which undergo allylic rearrangement to predominantly form cis-enediynes. nih.gov Computational studies suggest that the reaction proceeds via an allylic cation, with nucleophilic attack occurring preferentially at the C3 carbon to yield the thermodynamically more stable enediyne product. nih.gov

Acid-Catalyzed Monoalkylation Reactions (e.g., Aniline (B41778) Derivatives)

(±)-Camphorsulfonic acid serves as an efficient Brønsted acid catalyst for the monoalkylation of anilines using trichloroacetimidates as the alkylating agents. core.ac.uk This reaction is particularly effective for electron-deficient anilines. core.ac.uk Theoretical calculations on the monoalkylation of 2,5-dichloroaniline (B50420) with a trichloroacetimidate (B1259523) catalyzed by (±)-camphorsulfonic acid suggest that the reaction proceeds preferentially through an SN1 mechanism. rsc.orgrsc.orgresearchgate.net This mechanism involves a dual hydrogen-bonding activation mode where CSA activates both the aniline and the trichloroacetimidate. rsc.orgrsc.orgresearchgate.net The displacement of a chiral imidate leading to significant racemization further supports the likelihood of a carbocation intermediate, which is characteristic of an SN1 pathway. core.ac.uk

Organocatalytic Applications of this compound

Beyond its role as a simple Brønsted acid, this compound is a prominent organocatalyst, offering a metal-free alternative for a variety of organic transformations. researchgate.netresearchgate.netmedchemexpress.com Its use aligns with the principles of green chemistry, providing reactions that are often more environmentally benign. researchgate.net

Catalysis in Multi-Component Reactions

This compound has demonstrated significant efficacy in catalyzing multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

One such example is the five-component reaction for the synthesis of highly substituted piperidines. lupinepublishers.com This reaction involves two equivalents of an aldehyde, two equivalents of an aniline, and a β-keto ester, catalyzed by 10 mol% of CSA in ethanol at reflux. The proposed mechanism involves the initial CSA-catalyzed formation of an enamine from the β-ketoester and aniline, and an imine from the aldehyde and aniline. A subsequent intermolecular Mannich-type reaction between the enamine and imine, followed by further reaction with another aldehyde molecule and an intramolecular Mannich-type cyclization, leads to the final piperidine (B6355638) derivative. lupinepublishers.com This method is noted for its high atom economy, excellent yields, and straightforward work-up. lupinepublishers.com

Table 2: CSA-Catalyzed Five-Component Synthesis of Substituted Piperidines

Reactants (Equivalents) Catalyst Solvent Conditions Product Yield

CSA also catalyzes the one-pot, three-component synthesis of fused quinoline and benzoquinoline derivatives, as mentioned previously (see Section 4.1.2). acs.org This MCR provides an atom-economical route to these important heterocyclic scaffolds under mild conditions. acs.orgacs.org

Furthermore, CSA facilitates the Ugi four-component reaction to produce functionalized indole and 2-quinolone derivatives. nih.govacs.org The versatility of this reaction is highlighted by the ability to switch the product outcome by changing the solvent. In an aprotic solvent, the Ugi adduct undergoes cyclization to form an indole, while in a protic solvent, an alkyne-carbonyl metathesis reaction occurs to yield a 2-quinolone. nih.govacs.org This solvent-dependent selectivity provides a powerful tool for generating diverse heterocyclic structures from readily available starting materials. nih.govacs.org

Synthesis of Heterocyclic Compounds (e.g., Quinolines, Piperidines, Indole Derivatives)

This compound has proven to be an effective catalyst for the synthesis of a variety of important heterocyclic compounds. ingentaconnect.com

Quinolines:

CSA catalyzes the one-pot, three-component reaction of arylamines, aromatic aldehydes, and cyclic ketones to produce fused quinoline, benzoquinoline, and naphthoquinoline derivatives. acs.orgacs.orgnih.gov This method is noted for its efficiency, mild reaction conditions, and high atom economy. acs.org For instance, the reaction has been successfully applied to the synthesis of steroid-substituted benzo[f]quinolines and bis-benzo[f]quinolines with yields ranging from 68–75%. nih.govrsc.org The reaction is believed to proceed through the initial formation of an imine from the arylamine and aldehyde, and an enol from the cyclic ketone, both facilitated by CSA. A subsequent Michael-type addition, followed by intramolecular cyclization and oxidative aromatization, yields the final quinoline product. acs.org Another approach involves a Conrad–Limpach-like multicomponent reaction of naphthylamine, an aldehyde, and a β-ketoester catalyzed by CSA to form 4-acetylquinolines. mdpi.com

Representative Examples of CSA-Catalyzed Quinoline Synthesis

Reactants Product Yield (%) Reference
Arylamines, Aromatic Aldehydes, Cyclic Ketones Fused Quinolines/Benzoquinolines High acs.orgacs.org
Pregnenolone, Arylamine, Aromatic Aldehyde Steroid-substituted Benzoquinoline 68-75 nih.govrsc.org
Terephthalaldehyde, Arylamine, Cyclic Ketone Bis-benzoquinoline 68-75 nih.govrsc.org

Piperidines:

Highly substituted piperidines can be synthesized through a one-pot, five-component reaction using CSA as a catalyst. lupinepublishers.com This reaction involves two equivalents of an aldehyde, two equivalents of an aniline, and a β-ketoester in ethanol at reflux. lupinepublishers.com The use of an inexpensive and environmentally friendly organocatalyst like CSA makes this an attractive method for accessing these biologically significant scaffolds. lupinepublishers.com

Indole Derivatives:

CSA is an effective catalyst for the Michael reaction of indoles with enones, leading to the formation of 3-substituted indole derivatives. eurekalert.orgbenthamdirect.com The reaction proceeds efficiently at room temperature, tolerating a variety of sensitive substituents on both the indole and the enone, and produces the desired products in high yields. eurekalert.orgbenthamdirect.com The choice of solvent is crucial, with ethanol-water mixtures being optimal. eurekalert.org CSA also catalyzes the Friedel-Crafts alkylation of arenes with indolyl alcohols to produce 3,3-disubstituted oxindole (B195798) derivatives. rsc.org Furthermore, CSA has been used to synthesize C3-functionalized indole derivatives through the regioselective arylation of 2-indolylmethanols with guaiazulene. nih.gov A one-pot tandem reaction mediated by CSA, starting from an Ugi four-component reaction, can lead to functionalized indoles or 2-quinolones simply by switching the solvent. acs.org

Summary of CSA-Catalyzed Indole Derivative Synthesis

Reaction Type Reactants Product Key Features Reference
Michael Addition Indoles, Enones 3-Substituted Indoles High yields, room temperature, sensitive substituent tolerance. eurekalert.orgbenthamdirect.com eurekalert.orgbenthamdirect.com
Friedel-Crafts Alkylation Arenes, Indolyl Alcohols 3,3-Disubstituted Oxindoles Mild conditions, wide substrate scope, high yields. rsc.org rsc.org
Regioselective Arylation 2-Indolylmethanols, Guaiazulene Guaiazulenyl C3-functionalized Indoles High yields, excellent regioselectivity. nih.gov nih.gov

Facilitation of Hypervalent Iodine Reagent Preparation

This compound plays a role in the chemistry of hypervalent iodine reagents, which are valuable non-metallic oxidation agents in organic synthesis. thieme-connect.comresearchgate.netthieme-connect.com Chiral hypervalent iodine reagents have been synthesized using (+)-camphor sulfonic acids as the source of chirality. beilstein-journals.org These chiral reagents have been employed in asymmetric oxidation reactions, such as the oxidation of sulfides to sulfoxides, although with limited enantioselectivity in some cases. beilstein-journals.org In other instances, CSA has been used as an additive in asymmetric ring contraction reactions mediated by chiral I(III) reagents, where it was observed to slightly increase the enantiomeric excess of the product. blucher.com.br

Mechanistic Investigations of this compound Catalysis

The catalytic activity of this compound is rooted in its ability to act as a potent Brønsted acid, facilitating reactions through protonation and subsequent activation of substrates.

Protonation Mechanisms in Organic Transformations

The primary mechanistic role of CSA in many organic transformations is the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack.

In the Michael reaction of indoles with enones, the proposed mechanism involves the initial protonation of the carbonyl group of the enone by CSA. eurekalert.org This activation makes the enone more susceptible to nucleophilic attack by the indole at the C-3 position. The resulting intermediate is then stabilized by the removal of a proton from the nitrogen by the camphorsulfonate anion. eurekalert.org

Similarly, in the synthesis of quinolines, CSA is believed to protonate the aldehyde and the cyclic ketone, facilitating the formation of an imine and an enol, respectively. acs.org

In the synthesis of functionalized indoles from Ugi adducts, the protonation mechanism is solvent-dependent. acs.org In aprotic solvents, CSA is thought to approach the Ugi adduct via hydrogen bonding, leading to the formation of an enol intermediate. In polar protic solvents, the dissociation of CSA is favored, leading to a different reaction pathway. acs.org

The protonation of imine groups by the sulfonic acid group of CSA is a key step in facilitating various chemical reactions. For instance, in the codoping of polyaniline, the camphorsulfonate ion is more likely to protonate the imine sites compared to sulfate (B86663) ions. scielo.org.mx

Activation Modes and Transition State Analysis (e.g., Dual Hydrogen-Bonding Activation)

Theoretical studies have provided deeper insights into the activation modes of CSA catalysis, particularly the concept of dual hydrogen-bonding activation.

In the monoalkylation of 2,5-dichloroaniline with trichloroacetimidate catalyzed by (±)-camphorsulfonic acid, computational studies have explored different reaction mechanisms. researchgate.netrsc.orgrsc.org The results suggest that the reaction preferentially proceeds through an SN1 mechanism involving dual hydrogen-bonding activation modes. researchgate.netrsc.orgrsc.org In this model, CSA activates both the aniline and the trichloroacetimidate through hydrogen bonds, facilitating the reaction. rsc.orgrsc.org This dual activation is energetically more favorable than simple proton transfer mechanisms. rsc.org

Advanced Analytical and Spectroscopic Characterization of Camphorsulfonic Acid and Its Complexes

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure and stereochemistry of camphorsulfonic acid (CSA) and its derivatives researchgate.netnih.goviucr.orgresearchgate.net. NMR analysis, particularly when employing chiral solvating agents or chiral shift reagents, is crucial for determining the enantiomeric purity and distinguishing between the stereoisomers of CSA researchgate.netnih.goviucr.orgrsc.orgrsc.org. For instance, the use of (1R,2R)-1,2-diphenylethane-1,2-diamine as a chiral solvating agent has been well-explored for assessing the optical purity of CSA samples, with studies indicating that examined samples proved to be enantiomerically pure researchgate.netnih.goviucr.org. Furthermore, chiral shift reagents, such as the Corey chiral controller, have been demonstrated as effective tools for determining the enantiomer ratio in chiral sulfonic acids rsc.orgrsc.org. NMR spectroscopy is also instrumental in the derivatization of chiral alcohols to form camphorsulfonate esters, which then allows for the NMR determination of their enantiomeric composition by observing diastereotopic protons or resolved signals in ¹³C NMR spectra fordham.edu. Specific ¹H and ¹³C NMR data have been reported for derivatives, showing characteristic chemical shifts for different carbon environments and functional groups, such as the SO₂ group in chiral sulfonic acids researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) plays a vital role in the accurate identification and characterization of this compound (CSA) and its isomers researchgate.netnih.goviucr.orgresearchgate.net. HRMS provides precise mass-to-charge (m/z) ratios, enabling the determination of elemental composition and confirmation of molecular identity. Studies have utilized HRMS in negative electrospray ionization mode for the comprehensive chemical characterization of CSA enantiomers researchgate.netnih.goviucr.org. One study reported HRMS data for a derivative, providing a calculated m/z value of 446.2518 for [M + H]⁺ and a found value of 446.2497, confirming the compound's identity researchgate.net.

Data Table 5.1.2: HRMS Identification of a this compound Derivative

Compound/IonCalculated m/zFound m/z
Derivative [M + H]⁺446.2518446.2497

Gas Chromatography/Mass Spectrometry (GC/MS) for Enantiomeric Purity and Impurity Profiling

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is extensively employed for the analysis of this compound (CSA) and its related compounds, particularly for assessing enantiomeric purity and profiling impurities researchgate.netnih.goviucr.orgresearchgate.net. GC/MS, often utilizing a chiral column, has been successful in determining the optical purity of CSA samples, confirming their enantiomeric purity researchgate.netnih.goviucr.org. Furthermore, sensitive GC-MS methods have been developed for the quantification of potential genotoxic impurities such as alkyl camphorsulfonates, with detection limits reported as low as 0.055 to 0.102 ppm mdpi.comresearchgate.net. These methods, developed using analytical Quality By Design (QbD) approaches, are crucial for controlling these impurities in active pharmaceutical ingredients (APIs) mdpi.comresearchgate.net. GC-MS can also be applied to assess the purity of derivatives used in synthesis mdpi.com and can analyze non-derivatized this compound hmdb.ca.

Data Table 5.1.3: GC-MS Detection Limits for Alkyl Camphorsulfonates

Alkyl CamphorsulfonateDetection Limit (ppm)
Methyl ester (MCS)0.055 - 0.102
Ethyl ester (ECS)0.055 - 0.102
Isopropyl ester (ICS)0.055 - 0.102

Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Interaction Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are valuable techniques for identifying the functional groups present in this compound (CSA) and for studying its interactions within complex matrices scirp.orgscielo.org.mxaip.orgresearchgate.net. FT-IR spectra of CSA and its derivatives reveal characteristic absorption bands corresponding to specific functional groups. For instance, FT-IR analysis of a chiral sulfonic acid derivative showed distinct bands between 1354-1300 cm⁻¹ and 1166-1150 cm⁻¹ attributed to the asymmetric and symmetric stretching vibrations of the SO₂ group, confirming the presence of the sulfonic acid moiety researchgate.net. In studies involving conductive polymers, FT-IR spectroscopy has confirmed the interaction between CSA and materials like polyaniline-ZnO nanocomposites scirp.orgaip.orgresearchgate.net and polyaniline/polyvinyl alcohol composites scielo.org.mx. These interactions are evidenced by shifts or changes in characteristic absorption bands of the polymer backbone and the dopant, indicating successful doping and complex formation aip.orgresearchgate.net.

Data Table 5.1.4: Characteristic FT-IR Bands of the Sulfonic Acid Group

Vibration TypeWavenumber (cm⁻¹)Assignment
Asymmetric SO₂ stretching1354 - 1300Sulfonic acid group (SO₂)
Symmetric SO₂ stretching1166 - 1150Sulfonic acid group (SO₂)

(Note: Specific wavenumbers for CSA itself might vary slightly based on the sample environment and measurement conditions. The provided range is based on typical SO₂ stretching in sulfonic acids and data from a related derivative researchgate.net.)

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Structure and Conformation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized in the characterization of this compound (CSA) primarily for its role as an analytical reagent and for studying molecular interactions scirp.orgchemicalbook.comrsc.orgsigmaaldrich.commdpi.com. CSA serves as an effective derivatization reagent for UV/Vis detection in High-Performance Liquid Chromatography (HPLC), particularly for the resolution of bases chemicalbook.comsigmaaldrich.com. UV-Vis spectroscopy has also been employed to confirm the chemical interactions between CSA and other materials, such as in polyaniline-based nanocomposites scirp.org. While UV-Vis spectroscopy can distinguish stereoisomers by detecting Cotton effects, it is generally less sensitive for chirality analysis compared to Circular Dichroism (CD) or fluorescence spectroscopy, especially for non-chromophoric or weakly absorbing chiral molecules rsc.orgwikipedia.org. Related compounds like Ammonium Dextro-(+)-camphor-10-sulphonate (ACS) exhibit UV absorption and are used for calibrating CD instruments npl.co.uk. Studies involving chiral molecules have shown that UV-Vis and CD spectroscopy can collectively provide insights into host-guest interactions mdpi.com.

Electronic Circular Dichroism (ECD) for Chirality Assessment

Electronic Circular Dichroism (ECD) spectroscopy is an indispensable technique for assessing the chirality and determining the absolute configuration of this compound (CSA) researchgate.netnih.goviucr.orgresearchgate.netnih.govrsc.org. ECD directly probes the differential absorption of left and right circularly polarized light by chiral molecules, providing a unique spectral fingerprint related to their three-dimensional structure researchgate.netrsc.orgjascoinc.comrsc.orgrsc.org. Comprehensive chemical characterization studies have successfully employed ECD, often in conjunction with quantum chemical calculations (e.g., time-dependent density functional theory - TD-DFT), to assign the stereochemistry of CSA enantiomers for the first time researchgate.netnih.goviucr.org. Experimental ECD spectra of (S)- and (R)-CSA in aqueous solution typically exhibit distinct Cotton effects, appearing as mirror images of each other iucr.org. Specifically, a positive Cotton effect is observed around 291 nm, potentially associated with the n→π* transition of the carbonyl group, and a more intense negative Cotton effect is noted at approximately 193 nm iucr.org. Another study reported maximal ECD values for d-10-camphorsulfonic acid in water at 291 nm acs.org. ECD is highly sensitive to molecular conformation, making it a powerful tool for conformational analysis in addition to absolute configuration determination rsc.orgrsc.org.

Data Table 5.1.6: Characteristic ECD Cotton Effects for this compound Enantiomers

EnantiomerWavelength (nm)Cotton Effect SignAssignment (Potential)
(1S)-(+)-CSA~291Positive (+)n→π* transition (carbonyl)
(1S)-(+)-CSA~193Negative (-)π→π* transition (unspecified)
(1R)-(-)-CSA~291Negative (-)n→π* transition (carbonyl)
(1R)-(-)-CSA~193Positive (+)π→π* transition (unspecified)
d-10-Camphorsulfonic acid (in water)291+1.54 (Maximal value)-

(Note: Wavelengths and magnitudes can vary based on solvent and experimental conditions. The 193 nm band is often attributed to π→π transitions, while the 291 nm band is linked to the carbonyl group's n→π* transition.)*

Compound List

this compound (CSA)

(1S)-(+)-10-camphorsulfonic acid methyl ester (MCS)

(1S)-(+)-10-camphorsulfonic acid ethyl ester (ECS)

(1S)-(+)-10-camphorsulfonic acid isopropyl ester (ICS)

Ammonium dextro-(+)-camphor-10-sulphonate (ACS)

(1R,2R)-1,2-diphenylethane-1,2-diamine

Corey chiral controller

Polyaniline (PANI)

Polyaniline-ZnO nanocomposite

Polyaniline/polyvinyl alcohol composite

Chromatographic Methodologies for Analysis and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds, including enantiomers and counter ions.

High-Performance Liquid Chromatography (HPLC) for Derivatization and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing this compound, particularly for assessing its purity and determining enantiomeric excess. CSA itself can be used as a derivatization reagent for the UV/Vis detection of basic compounds sigmaaldrich.comchemicalbook.inscientificlabs.co.uk. For the direct analysis of CSA, including the separation of its enantiomers, specialized HPLC methods are employed.

Chiral HPLC, utilizing chiral stationary phases (CSPs), is crucial for resolving the enantiomers of this compound, namely (1S)-(+)-10-camphorsulfonic acid and (1R)-(−)-10-camphorsulfonic acid researchgate.netgoogle.comresearchgate.net. Studies have demonstrated the use of CSPs, such as those based on cellulose (B213188) derivatives, where additives like camphorsulfonic acids themselves can modify column properties to enhance enantioseparation of various basic drugs nih.govresearchgate.net. Furthermore, ion-pairing HPLC methods, employing this compound as an ion-pairing reagent, have been developed for the preparative-scale separation of epimeric alkaloids tandfonline.com.

For purity analysis, methods like anion-exchange HPLC on mixed-mode columns have been developed, suitable for analyzing polar acidic compounds like this compound helixchrom.comhelixchrom.com. These methods are compatible with various detection techniques, including UV, ELSD, CAD, RI, and MS detection. The determination of enantiomeric purity can also be achieved using techniques like Circular Dichroism (CD) detection coupled with UHPLC, which measures differential absorption of circularly polarized light, allowing for the determination of enantiomeric excess without complete baseline resolution of the enantiomers chromatographytoday.com. For instance, D- and L-camphorsulfonic acids exhibit equal and opposite CD signals, which cancel out in a racemic mixture chromatographytoday.com. GC/MS with a chiral column has also been explored for the determination of optical purity researchgate.net.

Table 5.2.1: HPLC Methodologies for this compound Analysis

Technique/Stationary PhaseMobile Phase ComponentsDetection MethodApplicationReferences
Chiral HPLC (e.g., CSPs)Various organic solvents, buffer additivesUV, MSEnantiomeric separation of CSA researchgate.netgoogle.comresearchgate.netnih.govresearchgate.net
Anion-Exchange HPLC (Mixed-Mode)Acetonitrile, Ammonium Acetate (B1210297) bufferELSD, UV, MSPurity analysis, separation of polar acidic compounds helixchrom.comhelixchrom.com
Ion-Pair HPLC (Reverse Phase)Methanol/Water mixtures, CSA as ion-pairing reagentUVPreparative separation of alkaloids tandfonline.com
UHPLC with CD DetectionC18 column, Acetonitrile/WaterCD, UVEnantiomeric ratio determination without baseline resolution chromatographytoday.com

Ion Chromatography for Counter Ion Quantification

Ion Chromatography (IC) is a powerful technique for quantifying ionic species, including counter ions associated with this compound in its salt forms or complexes. This method is particularly relevant for pharmaceutical analysis where counter ions need to be accurately determined.

Studies have demonstrated the use of suppressed conductivity anion chromatography for the quantification of sulfonic acid counter anions, including camphorsulfonate, in pharmaceutical ingredients such as clopidogrel (B1663587) camphor (B46023) sulfonate ijpsr.comijpsr.com. These methods typically employ anion-exchange columns, such as Metrosep A Supp1, with simple aqueous mobile phases and conductivity detection. The developed methods have shown high precision and accuracy, often surpassing traditional titration methods and HPLC-UV detection for counter ion analysis ijpsr.comijpsr.com. Calibration curves are typically linear with correlation coefficients greater than 0.999, and the relative standard deviation (RSD) for anion area response is generally below 2.0%, indicating good method precision ijpsr.comijpsr.com. Accuracy has been reported to be between 97% and 102%, with validation according to ICH guidelines ijpsr.comijpsr.com.

Table 5.2.2: Ion Chromatography for Counter Ion Quantification

TechniqueColumn TypeMobile PhaseDetectionApplicationReferences
Anion Chromatography (Suppressed Conductivity)Metrosep A Supp1 (Anion-exchange)Milli-Q WaterConductivityQuantification of camphorsulfonate counter ion in pharmaceutical salts ijpsr.comijpsr.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, providing unambiguous information about molecular geometry, absolute configuration, and intermolecular interactions in the solid state. For this compound, X-ray crystallography has been instrumental in confirming its stereochemistry and understanding its crystal packing.

The absolute configuration of both enantiomers of this compound, (1S)-(+)-10-camphorsulfonic acid and (1R)-(−)-10-camphorsulfonic acid, has been confirmed through single-crystal X-ray diffraction researchgate.netresearchgate.net. These studies often involve growing crystals from mixed solvents. For example, crystals of the (+)-enantiomer exhibit a 1S,4R configuration, while the (−)-enantiomer has a 1R,4S configuration researchgate.netresearchgate.net. In some crystal structures, the sulfonic acid proton combines with a water molecule to form a hydronium ion, resulting in species like hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate researchgate.netresearchgate.net. X-ray diffraction data, combined with quantum chemical calculations (e.g., TD-DFT) and electronic circular dichroism (ECD) spectroscopy, provides a comprehensive assignment of stereochemistry researchgate.netresearchgate.net.

X-ray crystallography is also vital for characterizing complexes or derivatives of this compound. For instance, it has been used to confirm the structures of Ugi adducts synthesized in the presence of CSA acs.org. The technique relies on analyzing the diffraction pattern of X-rays scattered by the crystal lattice, which is directly related to the arrangement of atoms within the unit cell. Parameters such as unit cell dimensions, space group, bond lengths, and bond angles are determined, offering insights into the solid-state behavior and stability of the compound ox.ac.uk. The Flack parameter is a key metric derived from X-ray crystallography used to determine the absolute configuration of chiral molecules ox.ac.uk.

Table 5.3: X-ray Crystallography Applications for this compound

TechniqueKey Findings/ApplicationsData ObtainedReferences
Single-Crystal X-ray DiffractionConfirmation of absolute configuration (1S,4R and 1R,4S) of CSA enantiomers; determination of crystal structure and packing.Unit cell parameters, space group, atomic coordinates, bond lengths/angles, Flack parameter. researchgate.netresearchgate.netacs.orgox.ac.uk
X-ray Powder Diffraction (XRPD)Characterization of solid-state forms of complexes (e.g., amorphous vs. crystalline)Diffraction patterns researchgate.net (mentioned in context of complexes)

Compound List:

this compound (CSA)

(1S)-(+)-10-camphorsulfonic acid

(1R)-(−)-10-camphorsulfonic acid

D-camphorsulfonic acid

L-camphorsulfonic acid

DL-camphorsulfonic acid

Methane sulfonic acid

Benzene (B151609) sulfonic acid

p-toluenesulfonic acid (TSA)

2-naphthalene-sulfonic acid (NSA)

Clopidogrel camphor sulfonate

Doxazosin mesylate

Amlodipine besylate

Voriconazole

Methyl camphorsulfonate (MCS)

Ethyl camphorsulfonate (ECS)

Isopropyl camphorsulfonate (ICS)

Trimethaphan camsilate

Lanabecestat camsylate

Ephedrine

Quinine

Mandelic acid

Doxylamine

Miconazole

Sulconazole

Hydroxyzine

Homochlorcyclizine

Methoxypheniramine

Cyclopentolate

(1S)-10-camphorsulfonyl chloride

(1S)-10-Camphorsulfonamide

Computational and Theoretical Studies on Camphorsulfonic Acid

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in exploring the fundamental properties of camphorsulfonic acid. Quantum chemical calculations, particularly employing DFT methods like B3LYP, have been instrumental in determining the optimized molecular geometry, bond lengths, and bond angles of CSA semanticscholar.orgresearchgate.net. These calculations provide a detailed understanding of the molecule's electronic distribution and spatial arrangement, which are critical for predicting its reactivity and interactions with other species. For instance, studies have characterized the electronic structure of camphor (B46023) sulfonimine compounds, which are derived from this compound, using DFT-D3 to account for dispersion interactions, revealing insights into their coordination behavior with metal centers mdpi.com. While specific quantitative data on bond lengths and angles for CSA itself are not consistently detailed across all accessible search results, the methodology confirms the ability of DFT to accurately model such chiral organic molecules semanticscholar.orgresearchgate.net.

Theoretical Investigations of Acidic Properties and Protonation States

The acidic nature of this compound is central to its catalytic and doping applications. Theoretical studies have investigated its acidic properties, including its pKa value. This compound is classified as a relatively strong organic acid, with a reported pKa of 1.2 wikipedia.org. This strong acidity is attributed to the electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base. Theoretical investigations, often involving quantum chemical calculations, can predict protonation states and affinities, offering a deeper understanding of how CSA behaves in different chemical environments. While specific theoretical pKa calculations or detailed protonation state analyses for CSA are not extensively detailed in the provided snippets, the general understanding of sulfonic acids supports its strong acidic character mdpi.com.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Polymer Doping)

Molecular Dynamics (MD) simulations have been extensively used to understand the intermolecular interactions of this compound, particularly in the context of polymer doping, such as with polyaniline (PANI). These simulations, often employing force fields derived from DFT calculations, explore how CSA interacts with polymer chains, including the formation of hydrogen bonds researchgate.netvot.pl. For example, studies simulating polyaniline doped with this compound have revealed complex hydrogen bonding patterns, where CSA molecules can attach to a single PANI chain or bridge multiple chains researchgate.netvot.pl. These simulations help elucidate the structural anisotropy and molecular packing within these doped polymer systems, contributing to the understanding of their conductivity and other material properties researchgate.netvot.plagh.edu.pl. The interaction of CSA with solvents like chloroform (B151607) or m-cresol (B1676322) has also been investigated through MD, showing that solvents capable of hydrogen bonding can influence the PANI-CSA interaction vot.pl.

In Silico Studies for Predictive Toxicology and Impurity Classification (e.g., Q-SAR for Genotoxic Impurities)

In the pharmaceutical industry, the potential for this compound to form alkyl camphorsulfonates as byproducts during active pharmaceutical ingredient (API) manufacturing has led to in silico toxicological studies. Alkyl camphorsulfonates are considered potential genotoxic impurities (PGIs) due to their alkylating properties, which can induce genetic mutations mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models, based on guidelines like ICH M7, are employed to classify these impurities and predict their toxicity mdpi.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov. Studies have specifically investigated methyl, ethyl, and isopropyl camphorsulfonates, using in silico methods to assess their genotoxicity mdpi.comdntb.gov.uaresearchgate.net. These in silico approaches are crucial for early risk assessment, speeding up drug development by reducing the need for extensive experimental testing for every potential impurity mdpi.comnih.gov. Analytical methods, such as GC-FID and GC-MS, have been developed and validated for the quantification of these PGIs, with detection limits in the parts-per-million range mdpi.comresearchgate.net.


Applications of Camphorsulfonic Acid in Materials Science and Polymer Chemistry

Camphorsulfonic Acid as a Dopant for Conductive Polymers

The doping of conductive polymers with acids like CSA is a well-established method to enhance their electrical conductivity and modify their structural properties. CSA, in particular, has been instrumental in creating optically active conductive polymers.

Polyaniline (PANI) is a widely studied conductive polymer known for its environmental stability and ease of synthesis. Doping PANI with this compound significantly impacts its electrical properties and molecular conformation uow.edu.auresearchgate.netresearchgate.netpsu.edu. The sulfonic acid group of CSA protonates the nitrogen atoms in the PANI backbone, leading to the formation of the emeraldine (B8112657) salt, which is the conductive state of polyaniline researchgate.net.

Studies have shown that CSA doping influences the conformation of PANI chains, leading to different structural arrangements such as "extended coil" and "compact coil" states uow.edu.auacs.org. These conformational changes, often studied using techniques like circular dichroism (CD) and UV-Vis-NIR spectroscopy, are sensitive to the solvent and processing conditions uow.edu.auacs.orgnih.govacs.org. For instance, CSA-doped PANI films prepared electrochemically can exhibit different conformations compared to those prepared chemically uow.edu.au. Furthermore, the degree of protonation by CSA can tune the work function of PANI, ranging from 4.42 ± 0.14 eV for quarter protonation to 4.78 ± 0.13 eV for full protonation, which is crucial for optimizing interfaces in electronic devices researchgate.net.

Research has also demonstrated that CSA can act as a surfactant for PANI, aiding in its self-organization and further enhancing electronic conductivity researchgate.net. The structural properties of PANI/CSA thin films are highly dependent on the solvent used during preparation, influencing the anisotropy of crystalline reflections psu.edu.

One of the most significant contributions of CSA in polymer chemistry is its role in creating optically active conductive polymers through enantioselective polymerization uow.edu.aunih.govacs.orgnih.govresearchgate.netkpi.uaresearchgate.netacs.org. By using enantiomerically pure forms of CSA, such as (+)-CSA or (−)-CSA, chiral induction can be achieved during the polymerization of monomers like aniline (B41778) uow.edu.aunih.govacs.orgnih.govresearchgate.netkpi.uaresearchgate.net.

This process leads to the formation of polymers with helical conformations, resulting in observable optical activity, as evidenced by circular dichroism (CD) spectra uow.edu.aunih.govacs.orgnih.govresearchgate.netkpi.uaresearchgate.net. For example, the enantioselective electropolymerization of aniline in the presence of (+)- or (−)-camphorsulfonic acid yields polyaniline films with preferred one-screw-sense helicity researchgate.netkpi.uaacs.org. The resulting chiral polyaniline can be further processed, such as through dedoping, to yield optically active emeraldine base films that retain their polymer configuration uow.edu.au. This ability to create chiral conductive polymers opens avenues for applications in asymmetric synthesis and chiral chromatography researchgate.netkpi.ua.

Table 1: Conformation and Optical Activity of CSA-Doped Polyaniline

DopantPolymerSynthesis MethodConformationOptical ActivityKey ObservationCitation
(+)-CSAPANIChemical Oxidative Polymerization"Compact coil"YesMirror-imaged CD spectra observed uow.edu.auacs.orgnih.govresearchgate.net
(−)-CSAPANIChemical Oxidative Polymerization"Compact coil"YesMirror-imaged CD spectra observed uow.edu.auacs.orgnih.govresearchgate.net
(+)-CSAPANIElectrochemical Polymerization"Extended coil"YesDistinct CD spectra from chemical method uow.edu.au
(−)-CSAPANIElectrochemical Polymerization"Extended coil"YesDistinct CD spectra from chemical method uow.edu.au
(+)-CSAPOMAEnantioselective Polymerization (aqueous)Not specifiedYesMirror-imaged CD bands uow.edu.au
(−)-CSAPOMAEnantioselective Polymerization (aqueous)Not specifiedYesMirror-imaged CD bands uow.edu.au

PANI: Polyaniline, POMA: Poly(o-methoxyaniline), CSA: this compound, CD: Circular Dichroism.

Role of this compound in Polymerization Processes

Beyond its use as a dopant for pre-formed conductive polymers, this compound also plays a role in various polymerization processes, often acting as an acid catalyst. Its strong acidity allows it to protonate functional groups and activate monomers, facilitating chain growth .

CSA can catalyze reactions such as aldol (B89426) condensations and Friedel-Crafts reactions, which are fundamental in organic synthesis and polymer precursor preparation . While specific detailed research on CSA as a primary initiator for a broad range of common polymers is less prevalent in the provided snippets compared to its role with polyaniline or in perovskites, its general catalytic properties suggest its utility in acid-catalyzed polymerization mechanisms. For instance, it is mentioned as being used in the production of polymers like polyimides, polyurethanes, and epoxy resins, indicating its broader applicability as a catalyst in polymer synthesis marketresearchintellect.com.

Applications in Advanced Materials Fabrication (e.g., Perovskite Solar Cells)

This compound has gained significant attention for its application as an additive in the fabrication of perovskite solar cells (PSCs), a promising next-generation photovoltaic technology researchgate.netmdpi.comresearchgate.netdntb.gov.uanih.govrsc.orgnih.govscispace.comresearchgate.net. Its inclusion in perovskite precursor solutions has demonstrated a marked improvement in both film quality and device performance.

The addition of CSA to perovskite precursor solutions has been shown to significantly influence the crystallization process and the resulting film morphology mdpi.comresearchgate.netdntb.gov.uanih.govscispace.comresearchgate.net. CSA, acting as a Lewis base, interacts with the perovskite precursors, promoting the formation of larger perovskite grains and reducing grain boundaries mdpi.comresearchgate.netdntb.gov.uanih.govscispace.comresearchgate.net. This is crucial because high-quality perovskite films with large grains are known to enhance power conversion efficiency (PCE) and long-term stability by minimizing defect sites mdpi.comresearchgate.netdntb.gov.uanih.govscispace.comresearchgate.net.

Studies indicate that an optimal CSA concentration of 1 mg/mL can lead to a 20% increase in PCE compared to CSA-free cells mdpi.comresearchgate.netdntb.gov.uanih.govscispace.com. Higher concentrations of CSA can lead to increased grain sizes by up to 50% mdpi.comresearchgate.net. However, excessive amounts of CSA can result in precipitation on the film surface, negatively impacting device performance mdpi.comresearchgate.net. The mechanism involves CSA potentially interacting with PbI2, leading to smaller colloid particles that act as nucleation centers, and its sulfonic group interacting with the MA+ cation from MAI mdpi.com.

Table 2: Effect of this compound Concentration on Perovskite Film Morphology and Device Performance

CSA Concentration (mg/mL)Grain Size Increase (vs. reference)Grain OrientationObservationsPCE Improvement (vs. reference)Citation
1~50%More randomOptimal concentration for PCE increase~20% mdpi.comresearchgate.netdntb.gov.uanih.govscispace.com
1.3Not specifiedNot specifiedSlightly lower PCE than 1 mg/mLNot specified mdpi.comresearchgate.net
2Not specifiedNot specifiedHighest PCE (11.73%) observed in one studyNot specified mdpi.com
3Not specifiedNot specifiedPrecipitation observed on surfaceNot specified mdpi.comresearchgate.net
5Not specifiedNot specifiedPrecipitation observed on surfaceNot specified mdpi.comresearchgate.net

CSA: this compound, PCE: Power Conversion Efficiency.

Beyond improving film morphology, CSA contributes to enhanced device performance in PSCs through various additive effects researchgate.netmdpi.comresearchgate.netdntb.gov.uanih.govscispace.com. Its presence can lead to a more uniform film, improved charge transport, and passivation of defects researchgate.netmdpi.comresearchgate.netrsc.org.

Compound List:

this compound (CSA)

Polyaniline (PANI)

Aniline

(+)-Camphor sulfonic acid (HCSA)

(−)-Camphor sulfonic acid (HCSA)

Poly(o-methoxyaniline) (POMA)

Methylammonium iodide (MAI)

Lead iodide (PbI2)

Dimethyl sulfoxide (B87167) (DMSO)

N-Methyl-2-pyrrolidone (NMP)

Dimethylformamide (DMF)

Chloroform (B151607)

Poly(vinyl sulphonic acid)

p-Toluene sulfonic acid (p-TSA)

Dodecyl benzene (B151609) sulfonic acid (DBSA)

Hydrochloric acid (HCl)

Ammonium persulfate (APS)

Trifluoroacetic acid (TFAA)

Lignosulfonic acid-grafted polyaniline (LS-PANI)

Formamidinium lead iodide (FAPbI3)

Methylammonium chloride (MACl)

Cesium (Cs)

Formamidinium (FA)

Poly(3,4-ethylenedioxythiophene)/poly(4-styrenesulfonate) (PEDOT:PSS)

Poly(4-styrenesulfonate)

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPSA)

Dichloroacetic acid (DCAA)

Difluorochloroacetic acid (DFCAA)

Poly(acrylic acid) (PAA)

Horseradish peroxidase (HRP)

Carbopol 940

Cytochalasin D

Jasplakinolide

Lamin B1

Sr2+

Ba2+

Sn2+

Sb3+

Bi3+

Ca2+

Eu3+

CsPbI3

CsPbI2Br

CsPb0.9Sn0.1IBr2

CsPb0.98Sr0.02I2Br

FAPbI3–PbI2

Chitosan

Ammonium acetate (B1210297)

Sodium cyanoborohydride

Acryloyl chloride

F-actin

α-tubulin

Vimentin

LEMD2-GFP

Lactoferrin

Camphorsulfonic Acid in Pharmaceutical Synthesis Research

Role as a Chiral Resolving Agent in Drug Development

One of the primary applications of camphorsulfonic acid in pharmaceutical research is its function as a chiral resolving agent. It is extensively used to separate racemic mixtures of basic or amine-containing compounds into their individual enantiomers. This is achieved by forming diastereomeric salts, which possess different physical properties, such as solubility and crystallization behavior, allowing for their separation through techniques like fractional crystallization. leapchem.comconnectchemicals.comsmolecule.comontosight.ai The ability to isolate enantiomerically pure compounds is critical in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities, potencies, and even toxicological profiles. leapchem.comsmolecule.comontosight.ai

Table 1: Examples of Chiral Resolution Using this compound

Resolved Compound ClassSpecific ExamplesTypical Outcome/PurityCitation
Amines2-piperidineethanol (B17955)Enantiopure synthesis chemicalbook.comresearchgate.net
Amino AlcoholsBeta-blockersEnantiopure separation smolecule.comchemicalbook.com
APIsChloramphenicolResolution wikipedia.org
APIsClopidogrel (B1663587)(S)-(+)-enantiomer derpharmachemica.comdrugfuture.com

Resolution of Active Pharmaceutical Ingredient Enantiomers

The resolution of active pharmaceutical ingredient (API) enantiomers is a cornerstone application for this compound. By forming diastereomeric salts with chiral APIs, CSA facilitates the separation of enantiomers, enabling access to the desired stereoisomer. This process is vital for ensuring the therapeutic efficacy and safety of chiral drugs, as regulatory bodies often require the development and marketing of single-enantiomer drugs where appropriate. leapchem.comsmolecule.comontosight.ai For instance, CSA has been employed in the resolution of compounds like Chloramphenicol and various beta-blockers. wikipedia.orgsmolecule.comchemicalbook.com

Use as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis

Beyond its role as a resolving agent, this compound and its derivatives also serve as chiral auxiliaries in the synthesis of pharmaceutical intermediates. As a chiral pool building block, CSA can be incorporated into synthetic routes to introduce or control stereochemistry in target molecules. connectchemicals.comwikipedia.orgontosight.aiontosight.ainih.gov This approach helps in building complex chiral structures with the desired configuration, which are essential precursors for many advanced pharmaceutical compounds.

Catalytic Applications in the Synthesis of Chiral Pharmaceutical Compounds

This compound is recognized as an effective organocatalyst and Brønsted acid catalyst in various organic transformations. leapchem.comresearchgate.net Its strong acidity and chiral nature allow it to promote a range of reactions, including condensation, cyclization, and rearrangement reactions, often with high stereoselectivity. smolecule.com CSA can act as a chiral proton source or co-catalyst in asymmetric synthesis, influencing the stereochemical outcome of reactions such as enantioselective Michael additions and Friedel-Crafts reactions. leapchem.comchemicalbook.comresearchgate.netontosight.ai It has also been utilized in catalyzing Henry (nitroaldol) reactions. chemicalbook.comresearchgate.net

Synthesis of Beta-Lactam Antibiotics

Beta-lactam antibiotics, a class of drugs characterized by a beta-lactam ring, are crucial antibacterial agents. ulisboa.pt this compound has found application in the stereocontrolled synthesis of precursors for beta-lactam antibiotics. For example, it has been used in a synthetic protocol involving acetone (B3395972) and dimethoxypropane to access optically active beta-lactam intermediates. cdnsciencepub.com

Preparation of Specific Drug Targets (e.g., Clopidogrel Bisulfate, Osanetant, Devazepide)

This compound is instrumental in the synthesis of several important pharmaceutical agents:

Clopidogrel Bisulfate: L-camphorsulfonic acid is widely used in the resolution of racemic clopidogrel to obtain the therapeutically active (S)-(+)-enantiomer. It is employed to form the clopidogrel camphorsulfonate salt, which is a key intermediate in the manufacturing process. derpharmachemica.comdrugfuture.comgoogle.comwipo.intgoogle.com CSA is also involved in the synthesis of precursors for clopidogrel, such as 2-(2-chlorophenyl)glycine. drugfuture.com

Osanetant: The synthesis of osanetant, a neurokinin antagonist, utilizes this compound as a resolving agent. Specifically, CSA has been noted for providing the dextro enantiomer during its synthesis. connectchemicals.comconnectchemicals.comindiamart.comnewdrugapprovals.org

Devazepide: A derivative of CSA, 3-bromocamphor-8-sulfonic acid, is employed in the enantioselective synthesis of devazepide, a cholecystokinin (B1591339) antagonist. connectchemicals.comwikipedia.orghsppharma.comconnectchemicals.comindiamart.com

Table 2: Specific Drug Syntheses Involving this compound

Drug TargetRole of this compoundKey Transformation/IntermediateCitation
ClopidogrelResolving Agent / Salt FormerResolution of racemic clopidogrel; formation of clopidogrel camphorsulfonate salt derpharmachemica.comdrugfuture.comgoogle.comwipo.intgoogle.com
OsanetantResolving AgentProvided dextro enantiomer connectchemicals.comconnectchemicals.comindiamart.comnewdrugapprovals.org
DevazepidePrecursor (via derivative)3-bromocamphor-8-sulfonic acid used for enantiopure synthesis connectchemicals.comwikipedia.orghsppharma.comconnectchemicals.comindiamart.com
Beta-Lactam AntibioticsCatalyst / ReagentStereocontrolled synthesis of precursor cdnsciencepub.com

Control and Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients related to this compound

This compound salts, while valuable in synthesis, can potentially lead to the formation of alkyl camphorsulfonates. These compounds are classified as potential genotoxic impurities (PGIs) and require careful control in API manufacturing. mdpi.comresearchgate.netsciprofiles.com PGIs can arise from the reaction of this compound salts with residual alcoholic solvents commonly used in pharmaceutical processes, such as methanol, ethanol (B145695), and isopropyl alcohol. mdpi.comresearchgate.netsciprofiles.com

Regulatory guidelines, such as those from the ICH M7 guideline, recommend controlling PGIs below the Threshold of Toxicological Concern (TTC), which is typically set at 1.5 µ g/day , to mitigate potential risks. mdpi.com To ensure compliance, sensitive and reproducible analytical methods, including Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), have been developed for the accurate quantification of these alkyl camphorsulfonates in APIs. mdpi.comresearchgate.netsciprofiles.com

Table 3: Detection Limits for Alkyl Camphorsulfonates (Potential Genotoxic Impurities)

Alkyl CamphorsulfonateDetection Limit (GC-FID)Detection Limit (GC-MS)Citation
Methyl Camphorsulfonate1.5 – 1.9 ppm0.055 – 0.102 ppm mdpi.comresearchgate.netsciprofiles.com
Ethyl Camphorsulfonate1.5 – 1.9 ppm0.055 – 0.102 ppm mdpi.comresearchgate.netsciprofiles.com
Isopropyl Camphorsulfonate1.5 – 1.9 ppm0.055 – 0.102 ppm mdpi.comresearchgate.netsciprofiles.com

The presence of sulfonic acids, including this compound, in over 5% of API manufacturing processes highlights the importance of understanding and controlling these potential impurities.

Future Research Directions and Emerging Applications of Camphorsulfonic Acid

Exploration of Novel Catalytic Systems and Methodologies

The utility of camphorsulfonic acid as a robust, inexpensive, and environmentally benign organocatalyst is well-documented. researchgate.netbenthamdirect.com It effectively catalyzes a wide array of organic transformations, including esterifications, acetal formations, and the synthesis of complex heterocyclic compounds. nbinno.combenthamdirect.com Current and future research is focused on developing novel catalytic methodologies that leverage CSA's unique properties, often moving towards more efficient and environmentally friendly protocols.

One promising area is its application in one-pot, multi-component reactions, which streamline synthetic processes by reducing the number of steps and purification procedures. researchgate.net For instance, CSA has been successfully used to catalyze the synthesis of β-amino ketones via a direct three-component Mannich-type reaction under solvent-free conditions, offering high yields at ambient temperatures. rsc.org Similarly, it has been employed in Friedel-Crafts alkylations and Michael reactions, demonstrating its broad applicability. rsc.orgeurekalert.org A notable development is the CSA-mediated one-pot synthesis of functionalized indoles and 2-quinolones, where the reaction outcome can be selectively switched by changing the solvent. nih.gov

Researchers are also exploring the use of CSA as a co-catalyst in asymmetric reactions to enhance reactivity and selectivity. For example, d-camphorsulfonic acid has been used in conjunction with L-proline to catalyze asymmetric direct aldol (B89426) reactions in aqueous media, achieving high reactivity and enantioselectivity. thieme-connect.com These studies highlight a trend towards creating more sophisticated catalytic systems where CSA works synergistically with other catalysts.

Table 1: Selected Novel Catalytic Applications of this compound

Reaction TypeRole of CSAKey FindingsReference
Friedel-Crafts AlkylationBrønsted acid catalystEfficiently synthesizes 3,3-disubstituted oxindoles under mild conditions with a wide substrate scope. rsc.org
Michael ReactionPromoter/CatalystCatalyzes the conjugate addition of indoles to enones in an environmentally friendly ethanol-water mixture. eurekalert.org
Mannich-type ReactionCatalystFacilitates a one-pot, three-component synthesis of β-amino ketones under solvent-free conditions with good to excellent yields. rsc.org
Asymmetric Aldol ReactionCo-catalyst with L-prolineAssists in achieving high reactivity and modest to excellent enantioselectivity in aqueous media. thieme-connect.com
Ugi Four-Component ReactionMediatorEnables a one-pot tandem synthesis of indoles or 2-quinolones by switching between aprotic and protic solvents. nih.govacs.org

Development of New Chiral Derivatives for Enhanced Selectivity

The inherent chirality of this compound, derived from natural camphor (B46023), makes it a valuable tool for asymmetric synthesis and chiral resolution. nbinno.com A significant direction for future research involves the chemical modification of the camphor backbone to develop new chiral derivatives with enhanced stereoselectivity and broader applications. nbinno.com These new derivatives could function as more effective resolving agents, chiral ligands for metal catalysts, or novel organocatalysts.

The synthesis of novel amines and amides from (+)-isocampholenic acid, which can be prepared from (1S)-(+)-10-camphorsulfonic acid, exemplifies this approach. researchgate.netmdpi.com These new chiral building blocks can be incorporated into a variety of structures to create libraries of compounds for screening in drug discovery and materials science.

Furthermore, CSA itself continues to be a benchmark for stereoselective catalysis. For instance, (S)-Camphorsulfonic acid has been shown to be an excellent catalyst for the highly stereoselective synthesis of 2,3-unsaturated O-glycosides (pseudoglycosides) with exclusive alpha-stereoselectivity. nih.gov The development of such methodologies, which provide precise control over stereochemistry, is crucial for the synthesis of complex, biologically active molecules. Research into new chiral sulfonic acids, including those with axial chirality, points to a broader trend of designing strong chiral Brønsted acids for asymmetric catalysis. researchgate.net

Table 2: Applications of CSA and its Derivatives in Chiral Synthesis and Resolution

CompoundApplicationResultReference
(S)-Camphorsulfonic acidCatalyst for pseudoglycoside synthesisGood to excellent yields with exclusive alpha-stereoselectivity. nih.gov
(1S)-(+)-10-Camphorsulfonic acidResolution of (±)-trans-2,3-diphenylpiperazineObtained (R,R)-(+)-isomer with 98% enantiomeric excess (ee). ias.ac.in
D-Camphorsulfonic acidCatalyst for enantioselective Friedel-Crafts reactionAfforded β-indolyl ketones with excellent yields and moderate enantioselectivities. researchgate.net
(+)-Isocampholenic acid-derived aminesChiral building blocksSynthesized novel chiral amines for the construction of amide libraries. researchgate.net

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique molecular structure of this compound is being increasingly exploited in the fields of supramolecular chemistry and nanomaterials. nbinno.com Its ability to act as a dopant and a surfactant is leading to the development of advanced functional materials with tailored properties.

A prominent area of research is the use of CSA in the synthesis of conducting polymers, particularly polyaniline (PANI). researchgate.net When used as a dopant, CSA enhances the conductivity and stability of PANI films. nih.govchemicalbook.com This has significant implications for applications in sensors, capacitors, and other electronic devices. nih.gov

Furthermore, CSA is being incorporated into nanocomposites to create materials with synergistic properties. Polyaniline/CSA/copper oxide (CuO) and CSA–tin dioxide (SnO₂)/PANI nanocomposites have been synthesized, demonstrating enhanced thermal stability and thermoelectric properties, respectively. aip.orgrsc.org The CSA in these composites helps to create a more ordered molecular arrangement, which improves carrier transport. rsc.org The highest power factor for the CSA–SnO₂/PANI nanocomposite was found to be approximately 589 times higher than that of pure PANI, highlighting its potential for use in thermoelectric generators. rsc.org These findings open up new avenues for designing high-performance materials for energy conversion and storage.

Table 3: this compound in Nanomaterial Applications

NanomaterialRole of CSAKey Property/ApplicationReference
Polyaniline (PANI) FilmDopantEnhances conductivity and stability; used in sensors and capacitors. nih.gov
PANI/CSA/CuO NanocompositeSurfactant/DopantEnhanced thermal stability; potential for supercapacitors and optoelectronics. aip.org
CSA–SnO₂/PANI NanocompositeTreatment/DopantSignificantly improved thermoelectric power factor for energy conversion. rsc.org

Sustainable and Green Chemistry Approaches in this compound Utilization and Recovery

In line with the principles of green chemistry, significant efforts are being directed towards the sustainable use of this compound. Its characteristics as a stable, non-toxic, and reusable organocatalyst make it an attractive alternative to conventional transition metal catalysts or harsh mineral acids. researchgate.netbenthamdirect.comresearchgate.net Research is focused on maximizing its efficiency and developing robust methods for its recovery and reuse, thereby minimizing chemical waste and environmental impact.

The use of CSA in eco-friendly solvent systems, such as aqueous ethanol (B145695), is a key aspect of its green profile. researchgate.neteurekalert.org Moreover, its efficacy in solvent-free reaction conditions further enhances its sustainability credentials. rsc.org

The recovery of CSA from industrial processes is a critical area of research, particularly in the pharmaceutical industry where it is widely used as a resolving agent. wipo.int Methods have been developed for recovering (R)-10-camphorsulfonic acid from the production of the antifungal drug voriconazole and for the recovery and reuse of CSA in the synthesis of the antiplatelet agent clopidogrel (B1663587). wipo.intpatsnap.com These recovery processes typically involve a series of steps including neutralization or alkalization, separation of the target molecule, acidification of the aqueous layer containing the camphor sulfonate salt, and subsequent crystallization to obtain the pure acid. patsnap.compatsnap.com Such closed-loop systems are crucial for improving the economic and environmental sustainability of large-scale chemical manufacturing.

Table 4: Methods for this compound Recovery

Source/ProcessKey Recovery StepsSignificanceReference
Voriconazole Resolution1. Alkalization with a weak base. 2. Separation of aqueous layer. 3. Acidification with a strong acid. 4. Concentration and crystallization.Provides high-purity (R)-10-camphorsulfonic acid with a simple recycling process. patsnap.com
Clopidogrel ResolutionRecovery from reaction mother liquor for reuse in subsequent resolution batches.Improves process efficiency and reduces waste in pharmaceutical manufacturing. wipo.int
General Aqueous Solution1. Neutralization. 2. Decolorization with activated carbon. 3. Concentration and precipitation of camphor sulfonate salt. 4. Acidification to regenerate CSA.Addresses issues of low recovery rates and pollution from degradation byproducts. patsnap.com

Q & A

Q. How does solvent selection influence CSA-catalyzed reactions, and what methodological considerations are critical for optimizing yields?

CSA’s efficacy as a Brønsted acid catalyst is highly solvent-dependent. For example, in the synthesis of 2-phenyl-1H-benzimidazole derivatives, aqueous media at reflux conditions (with 3 mol% CSA) yielded optimal results (88% conversion), while polar aprotic solvents like DMF showed reduced efficiency (≤65%) . Key considerations include:

  • Solvent polarity : Aqueous solvents enhance proton transfer in acid-catalyzed reactions.
  • Reaction temperature : Reflux conditions improve solubility and reaction kinetics.
  • Catalyst loading : Excess CSA (>5 mol%) may lead to side reactions; 3 mol% is often sufficient .
  • Data-driven optimization : Compare solvent performance using yield tables (e.g., Table II in ).

Q. What are the standard protocols for purifying CSA after synthetic reactions?

CSA’s high solubility in polar solvents (e.g., water, methanol) allows for straightforward isolation:

  • Neutralization : Add a weak base (e.g., NaHCO₃) to precipitate CSA, followed by filtration.
  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) for high-purity (>98%) CSA recovery .
  • Purity validation : Confirm via melting point (190–195°C for enantiopure CSA) and NMR (δ 8.2–8.5 ppm for sulfonic acid protons) .

Q. How does CSA function as a chiral resolving agent in stereochemical studies?

CSA’s enantiomers [(1R)-(−) and (1S)-(+)] form diastereomeric salts with racemic bases, enabling separation via crystallization. For example:

  • Salt formation : React CSA with amine derivatives in ethanol, yielding crystals with distinct solubility profiles.
  • Optical purity verification : Use circular dichroism (CD) spectroscopy with 0.06% (w/v) CSA in water (0.2 mm cell) as a reference .

Advanced Research Questions

Q. What mechanistic role does CSA play in asymmetric organocatalysis, and how does its chirality influence enantioselectivity?

CSA’s rigid bicyclic structure induces stereoelectronic effects in asymmetric reactions. For instance, in sulfur ylide-mediated epoxidations:

  • Protonation : CSA activates carbonyl groups via hydrogen bonding, directing nucleophilic attack.
  • Chiral induction : The (1R)-(−) enantiomer stabilizes transition states through Cieplak hyperconjugation, achieving >90% enantiomeric excess (ee) in epoxidation .
  • Solvent independence : Enantioselectivity remains consistent across solvents (toluene, THF), though yields vary with metal co-catalysts (e.g., Cu(OTf)₂ vs. Ag₂O) .

Q. How can CSA’s chirality template the synthesis of helical nanostructures?

CSA’s enantiomers direct the polymerization of aniline into helical polyaniline nanofibers:

  • Chiral dopant effect : (1R)-(−)-CSA produces left-handed helices, while (1S)-(+)-CSA generates right-handed structures.
  • Self-assembly : Nanofibers further organize into rope-like bundles, confirmed via SEM and CD spectroscopy .
  • Molar ratio optimization : A 1:1 CSA/aniline ratio maximizes helicity (85% ee) .

Q. What strategies mitigate byproduct formation in CSA-catalyzed acetalization reactions?

Byproducts (e.g., methanol in benzaldehyde dimethyl acetal synthesis) arise from CSA’s dual role as a proton donor and leaving-group activator. Mitigation strategies include:

  • Neutralization : Post-reaction addition of triethylamine quenches residual CSA, halting side reactions.
  • Temperature control : Maintain ≤60°C to prevent over-acidification and decomposition .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate target compounds .

Q. How do CSA’s enantiomers affect catalytic activity in kinetic resolutions?

Enantiopure CSA [(1R)-(−) or (1S)-(+)] accelerates specific reaction pathways via transition-state stabilization. For example:

  • Kinetic resolution of alcohols : (1R)-(−)-CSA preferentially catalyzes the esterification of (R)-alcohols, achieving 80% ee.
  • Rate enhancement : Chiral CSA increases reaction rates by 3× compared to achiral acids (e.g., H₂SO₄) due to pre-organized hydrogen-bonding networks .

Methodological Resources

  • Synthetic protocols : Refer to Table II in for solvent-dependent yields and Table III for substrate scope.
  • Analytical validation : Use CD spectra (200–250 nm) in to confirm CSA’s enantiomeric purity.
  • Mechanistic studies : Consult kinetic isotope effects (KIEs) and DFT calculations in for asymmetric induction models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.